LCAD vs. VLCAD Substrate Specificity: (2E,7Z,10Z)-Hexadecatrienoyl-CoA is Exclusively an LCAD Substrate
The (2E,7Z,10Z)-hexadecatrienoyl-CoA isomer is effectively dehydrogenated by long-chain acyl-CoA dehydrogenase (LCAD) but is a poor substrate for very long-chain acyl-CoA dehydrogenase (VLCAD). This is in stark contrast to saturated long-chain acyl-CoAs, which are excellent VLCAD substrates [1]. This specificity dictates its exclusive entry into the LCAD-dependent β-oxidation pathway, a critical distinction for metabolic modeling.
| Evidence Dimension | Enzyme specificity (dehydrogenation activity) |
|---|---|
| Target Compound Data | Effectively dehydrogenated by rat and human LCAD; Poor substrate for VLCAD |
| Comparator Or Baseline | Long-chain saturated acyl-CoAs (e.g., palmitoyl-CoA) and unsaturated acyl-CoAs with double bonds further from the thioester: Active with VLCAD. 5-cis-tetradecenoyl-CoA (14:1): Effectively dehydrogenated by bovine LCAD, but rat VLCAD catalytic efficiency is only 4% of that for tetradecanoyl-CoA. |
| Quantified Difference | LCAD acts equally well on both 14:1 and saturated substrates, whereas VLCAD efficiency with 14:1 is reduced by 96% compared to its saturated counterpart [1]. |
| Conditions | Assay of purified rat, human, and bovine LCAD and VLCAD enzymes with various acyl-CoA substrates. |
Why This Matters
This absolute specificity ensures that in any in vitro or in vivo system containing both LCAD and VLCAD, this compound will trace the LCAD-specific pathway, enabling precise flux analysis and enzyme activity measurement without the confounding background of VLCAD activity.
- [1] Le, W., et al. (2000) 'Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids', Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1485(2-3), pp. 121-128. View Source
